molecular formula C21H45NO5 B10830539 (3R,4R)-2-amino-2-(hydroxymethyl)icosane-1,3,4,14-tetrol

(3R,4R)-2-amino-2-(hydroxymethyl)icosane-1,3,4,14-tetrol

Cat. No.: B10830539
M. Wt: 391.6 g/mol
InChI Key: VJJVXJUKURXWQZ-HUSUDBNBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISP-I-28 involves several steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of ISP-I-28 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

ISP-I-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of ISP-I-28 with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

ISP-I-28 exerts its effects through modulation of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in lymphocyte circulation. By acting as a functional antagonist at S1P1, ISP-I-28 modulates lymphocyte trafficking, leading to its immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISP-I-28 is unique due to its specific structural features that confer its potent immunosuppressive activity while maintaining a relatively low toxicity profile compared to similar compounds .

Properties

Molecular Formula

C21H45NO5

Molecular Weight

391.6 g/mol

IUPAC Name

(3R,4R)-2-amino-2-(hydroxymethyl)icosane-1,3,4,14-tetrol

InChI

InChI=1S/C21H45NO5/c1-2-3-4-10-13-18(25)14-11-8-6-5-7-9-12-15-19(26)20(27)21(22,16-23)17-24/h18-20,23-27H,2-17,22H2,1H3/t18?,19-,20+/m1/s1

InChI Key

VJJVXJUKURXWQZ-HUSUDBNBSA-N

Isomeric SMILES

CCCCCCC(CCCCCCCCC[C@H]([C@@H](C(CO)(CO)N)O)O)O

Canonical SMILES

CCCCCCC(CCCCCCCCCC(C(C(CO)(CO)N)O)O)O

Origin of Product

United States

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